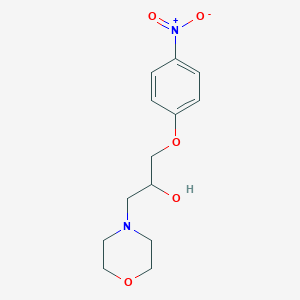![molecular formula C18H18N4O3S B5150507 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B5150507.png)
5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, commonly known as PMS 601, is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of a specific enzyme called carbonic anhydrase IX (CAIX), which plays a critical role in the growth and survival of cancer cells.
作用机制
PMS 601 selectively binds to the active site of 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide and inhibits its activity. 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide plays a critical role in the regulation of pH balance in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, PMS 601 disrupts this process, leading to an accumulation of protons and a decrease in pH, which ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects:
PMS 601 has been shown to induce cell death in cancer cells by disrupting the pH balance. It has also been shown to inhibit tumor growth in animal models. PMS 601 has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.
实验室实验的优点和局限性
One of the main advantages of PMS 601 is its selectivity for 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, making it an attractive target for cancer therapy. However, one of the limitations of PMS 601 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, PMS 601 has not yet been tested in clinical trials, so its efficacy and safety in humans are still unknown.
未来方向
There are several potential future directions for research on PMS 601. One area of focus could be on improving the solubility of PMS 601 to enhance its efficacy in vivo. Another area of research could be on developing combination therapies that target multiple pathways involved in cancer growth and survival. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of PMS 601 in humans, which could pave the way for clinical trials in the future.
合成方法
The synthesis of PMS 601 involves the reaction of 2-methylbenzenesulfonyl chloride with 6-amino-3-(2-methoxyphenyl)pyridazine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure PMS 601.
科学研究应用
PMS 601 has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit the activity of 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide, which is overexpressed in many types of cancer cells. 5-{6-[(2-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide plays a crucial role in the regulation of pH balance in cancer cells, making it an attractive target for cancer therapy. PMS 601 has been shown to induce cell death in cancer cells and inhibit tumor growth in animal models.
属性
IUPAC Name |
5-[6-(2-methoxyanilino)pyridazin-3-yl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-7-8-13(11-17(12)26(19,23)24)14-9-10-18(22-21-14)20-15-5-3-4-6-16(15)25-2/h3-11H,1-2H3,(H,20,22)(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTDQPXPMOSDES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3OC)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)

![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)
![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![1-(4-chlorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5150456.png)
![N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]-1-propanamine](/img/structure/B5150474.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)
![4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
![N,N'-[1,1-cyclohexanediylbis(2,6-dimethyl-4,1-phenylene)]bis[2-(diethylamino)acetamide]](/img/structure/B5150503.png)


![2,4-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5150532.png)
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)